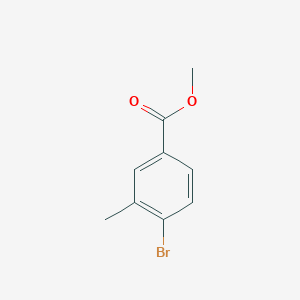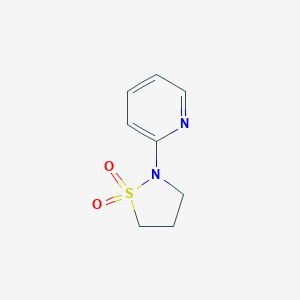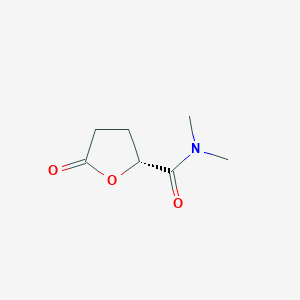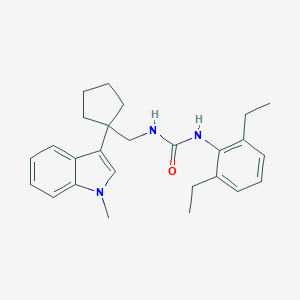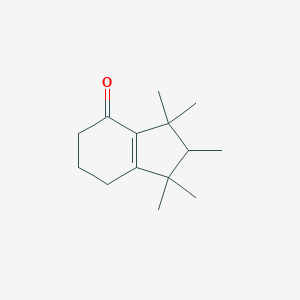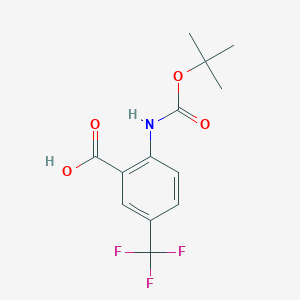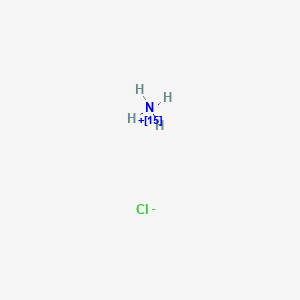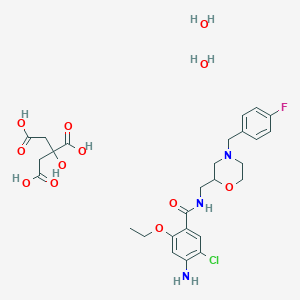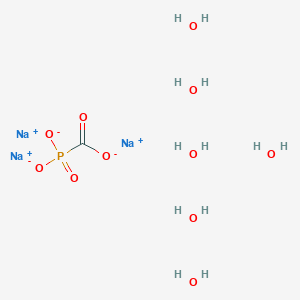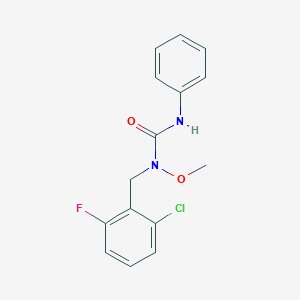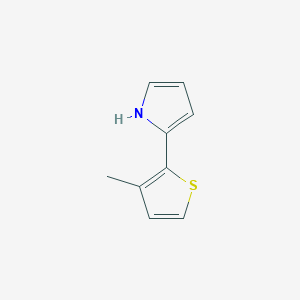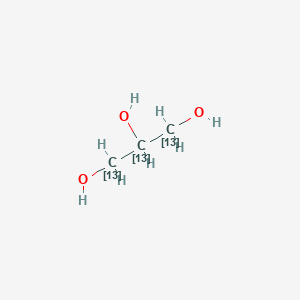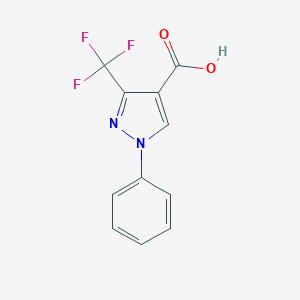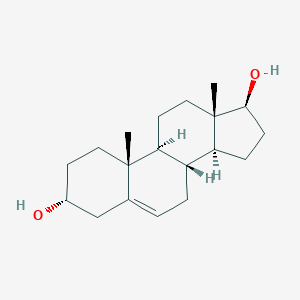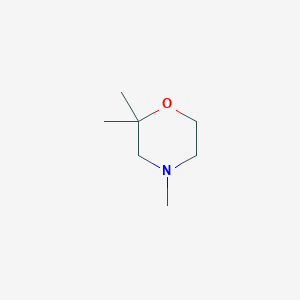
2,2,4-Trimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylmorpholine (TMM) is a cyclic tertiary amine that is widely used as a solvent and as a reagent in organic synthesis. It is a colorless, clear liquid that has a faint amine odor and is highly soluble in water. TMM is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylmorpholine has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is a useful reagent for the preparation of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. 2,2,4-Trimethylmorpholine is also used as a solvent for the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, 2,2,4-Trimethylmorpholine is used as a catalyst in the production of polyurethane foams.
Wirkmechanismus
2,2,4-Trimethylmorpholine acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. The amine nitrogen of 2,2,4-Trimethylmorpholine is the site of electron donation. 2,2,4-Trimethylmorpholine can also act as a nucleophile, which means it can attack electrophilic sites in a reaction. The reactivity of 2,2,4-Trimethylmorpholine is due to the presence of the three methyl groups on the nitrogen atom, which increases the basicity of the nitrogen.
Biochemische Und Physiologische Effekte
2,2,4-Trimethylmorpholine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,2,4-Trimethylmorpholine has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. However, more research is needed to fully understand the effects of 2,2,4-Trimethylmorpholine on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,4-Trimethylmorpholine is a useful reagent in organic synthesis due to its high solubility in water and its ability to act as a nucleophile and a Lewis base. It is also relatively inexpensive and easy to obtain. However, 2,2,4-Trimethylmorpholine has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine.
Zukünftige Richtungen
There are several future directions for the use of 2,2,4-Trimethylmorpholine in scientific research. One area of interest is the use of 2,2,4-Trimethylmorpholine as a catalyst in the production of biodegradable polymers. 2,2,4-Trimethylmorpholine has also been investigated as a potential drug delivery agent due to its ability to solubilize hydrophobic drugs. In addition, 2,2,4-Trimethylmorpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. Further research is needed to fully understand the potential applications of 2,2,4-Trimethylmorpholine in these areas.
Conclusion:
In conclusion, 2,2,4-Trimethylmorpholine is a versatile compound that has a wide range of applications in various fields. It is a useful reagent in organic synthesis and a solvent for the synthesis of various polymers. 2,2,4-Trimethylmorpholine has some biochemical and physiological effects, and it has been investigated as a potential drug delivery agent and a treatment for Alzheimer's disease. However, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine due to its high reactivity and potential toxicity.
Synthesemethoden
2,2,4-Trimethylmorpholine can be synthesized by reacting morpholine with acetone in the presence of a catalyst. The reaction is carried out at a temperature of around 60°C, and the product is obtained by distillation. The yield of 2,2,4-Trimethylmorpholine can be improved by using a high-pressure distillation process.
Eigenschaften
CAS-Nummer |
152563-10-5 |
|---|---|
Produktname |
2,2,4-Trimethylmorpholine |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
2,2,4-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8(3)4-5-9-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
XAYUNTQABPDGOF-UHFFFAOYSA-N |
SMILES |
CC1(CN(CCO1)C)C |
Kanonische SMILES |
CC1(CN(CCO1)C)C |
Synonyme |
Morpholine, 2,2,4-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



